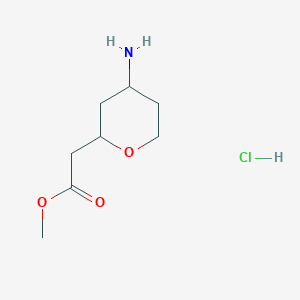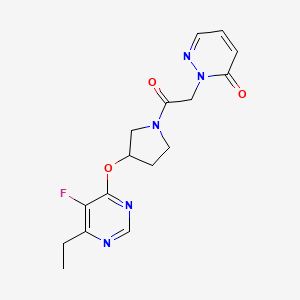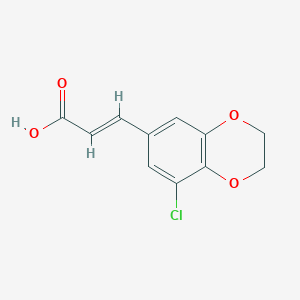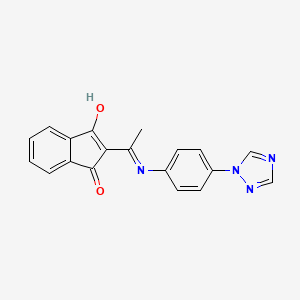![molecular formula C13H21NO3 B3017581 Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2306264-15-1](/img/structure/B3017581.png)
Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound mentioned is not directly described in the provided papers, but related compounds with similar spirocyclic frameworks are discussed, which can provide insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a bifunctional intermediate for further selective derivatization on the azetidine and cyclobutane rings, which could be analogous to the synthesis of this compound. The synthesis of azabicycloalkane amino acids from pyroglutamic acid also demonstrates the potential for creating rigid dipeptide mimetics, which could be relevant for the synthesis of this compound for use in peptide-based drug discovery .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often complex and can exhibit interesting features such as mirror symmetry, as seen in the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate . The hexahydropyrimidine ring adopts a chair conformation, which is a common feature in spirocyclic compounds and could be expected in the structure of this compound.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This indicates that spirocyclic compounds like this compound may also participate in reactions with compounds containing an active methylene group, leading to the formation of different isomeric products.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione show that these compounds crystallize isostructurally and are stabilized by C-H...O hydrogen bonds . This suggests that this compound may also exhibit specific crystallization patterns and stabilization through hydrogen bonding, which can affect its solubility and reactivity.
Scientific Research Applications
Synthesis and Chemical Applications
Development of Efficient Synthetic Routes
Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate is involved in efficient and scalable synthetic routes, making it a useful compound for selective derivations on azetidine and cyclobutane rings. This provides access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).
Creation of Biologically Active Heterocyclic Compounds
The compound plays a role in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are then used to prepare other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Crystal Structure Analysis
The crystal structure of related compounds like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been reported, providing insights into molecular symmetry and conformation (Dong et al., 1999).
Pharmaceutical Synthesis and Theoretical Studies
It's used in the synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and similar derivatives, providing insights into the synthesis of biologically active compounds and the effects of electron-donating and electron-withdrawing groups on intramolecular hydrogen bonds (Amirani Poor et al., 2018).
Catalytic Hydrogenation in Organic Synthesis
The compound is involved in catalytic hydrogenation processes, such as the transformation of [(5,6-Dihydro-4 H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates (Sukhorukov et al., 2008).
Conformational Analysis and Structural Applications
Constrained Peptidomimetics
The compound is used in the synthesis of azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics, useful in structure-activity studies for peptide-based drug discovery (Mandal et al., 2005).
NMR Spectroscopy for Configuration Assignment
It's utilized in studies involving NMR spectroscopy to determine the absolute configurations of complex molecules, thereby contributing to the understanding of molecular structure and properties (Jakubowska et al., 2013).
Mechanism of Action
Target of Action
The primary target of Tert-butyl 7-oxo-1-azaspiro[3It is often used in drug design .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 7-oxo-1-azaspiro[3It has been reported that it can be used to prepare a compound that acts as a gpr119 agonist, which is used in the treatment of diabetes and metabolic diseases .
Result of Action
The molecular and cellular effects of Tert-butyl 7-oxo-1-azaspiro[3It is known to be used in the preparation of a gpr119 agonist, which could have implications in the treatment of diabetes and metabolic diseases .
properties
IUPAC Name |
tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-8-13(14)6-4-10(15)5-7-13/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLFLVQYIITLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)


![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)


![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)
![2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3017515.png)



